Hydrogen Bond Donor Capacity vs. N-Methyl Analog
The target compound possesses a free pyrazole N-H group, granting it one additional hydrogen bond donor (HBD) compared to its common, N-methyl-blocked analog 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide [1]. This HBD is frequently a critical requirement for binding affinity to therapeutic targets, a principle supported by class-wide SAR analysis in sodium channel inhibitor patents where N-substitution leads to complete loss of activity [2]. This constitutes a significant selecting factor for library design when a key interaction motif must be maintained.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD (1 from sulfonamide, 1 from pyrazole NH) |
| Comparator Or Baseline | 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide: 1 HBD (from sulfonamide only) |
| Quantified Difference | 1 additional HBD for the target compound |
| Conditions | In silico calculation based on standard chemical structure (C7H13N3O2S vs. C8H15N3O2S) |
Why This Matters
The additional hydrogen bond donor is essential for forming a key interaction with a biological target, directly enabling activity in medicinal chemistry programs where the N-methyl analog would be inert.
- [1] PubChem. (2023). Computed Descriptors for C7H13N3O2S and C8H15N3O2S. National Institutes of Health. View Source
- [2] Atkinson, R. N., & Gross, M. F. (2007). Pyrazole-amides and -sulfonamides. U.S. Patent No. US7223782. Washington, DC: U.S. Patent and Trademark Office. View Source
